LX-2761

Descripción general

Descripción

LX2761 es un potente inhibidor del cotransportador de sodio/glucosa 1 (SGLT1), que se encuentra principalmente en la luz intestinal. Este compuesto se ha desarrollado para mejorar el control glucémico en individuos con diabetes al inhibir la absorción de glucosa en los intestinos . A diferencia de otros inhibidores que afectan tanto a SGLT1 como a SGLT2, LX2761 está diseñado para actuar específicamente dentro del tracto gastrointestinal, minimizando los efectos secundarios sistémicos .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de LX2761 implica varios pasos clave, incluyendo el acoplamiento de Suzuki sp3-sp2 de un carbonato de bencilo . El proceso generalmente implica el uso de reactivos como el ácido trifluoroacético, y las reacciones se monitorizan mediante cromatografía líquida de alto rendimiento de fase inversa (HPLC) con detección UV . La ruta sintética incluye la preparación de intermediarios como (3-cloro-4-metilfenil)((3aS,5R,6S,6aS)-6-hidroxi-2,2-dimetiltetrahidrofurano[2,3-d][1,3]dioxol-5-il)metanona y (2R,3S,4R,5S,6S)-6-(3-cloro-4-metilfenil)tetrahidro-2H-piran-2,3,4,5-tetrail tetraacetato .

Métodos de producción industrial: La producción industrial de LX2761 sigue una ruta sintética similar, pero se optimiza para la fabricación a gran escala. Esto implica el uso de sistemas automatizados para el monitoreo de reacciones y la purificación, lo que garantiza un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: LX2761 experimenta diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. La estructura del compuesto le permite participar en estas reacciones bajo condiciones específicas .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran LX2761 incluyen ácido trifluoroacético, metanol y acetonitrilo. Las reacciones se llevan a cabo generalmente a temperaturas controladas y se monitorizan mediante HPLC .

Principales productos formados: Los principales productos formados a partir de las reacciones que involucran LX2761 incluyen varios intermediarios que son cruciales para su síntesis. Estos intermediarios se procesan aún más para obtener el compuesto final con alta pureza .

Aplicaciones Científicas De Investigación

LX2761 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza como un compuesto modelo para estudiar la inhibición de los cotransportadores de sodio/glucosa . En biología y medicina, LX2761 se está investigando por su potencial para mejorar el control glucémico en pacientes diabéticos al inhibir la absorción de glucosa en los intestinos . Además, tiene aplicaciones en la industria farmacéutica para el desarrollo de nuevos fármacos antidiabéticos .

Mecanismo De Acción

LX2761 ejerce sus efectos al inhibir el cotransportador de sodio/glucosa 1 (SGLT1) en la luz intestinal . Esta inhibición evita la absorción de glucosa desde los intestinos hacia el torrente sanguíneo, lo que reduce los niveles de glucosa posprandial . El compuesto se dirige específicamente al transportador SGLT1, bloqueándolo en una conformación abierta hacia afuera y bloqueando el sitio de unión del sustrato . Este mecanismo asegura que LX2761 actúe localmente dentro del tracto gastrointestinal sin afectar el mecanismo renal SGLT1/2 .

Comparación Con Compuestos Similares

Compuestos similares: Compuestos similares a LX2761 incluyen empagliflozina, ertugliflozina y sotagliflozina . Estos compuestos también inhiben los cotransportadores de sodio/glucosa, pero difieren en su especificidad y sitio de acción.

Singularidad de LX2761: Lo que diferencia a LX2761 de otros compuestos similares es su acción específica dentro del tracto gastrointestinal. Mientras que otros inhibidores como empagliflozina y ertugliflozina se dirigen tanto a SGLT1 como a SGLT2 y tienen efectos sistémicos, LX2761 está diseñado para actuar localmente, minimizando los efectos secundarios sistémicos como las infecciones relacionadas con la glucosuria . Esta propiedad única convierte a LX2761 en un candidato prometedor para mejorar el control glucémico en pacientes diabéticos con menos efectos secundarios .

Actividad Biológica

LX-2761 is a sodium/glucose cotransporter 1 (SGLT1) inhibitor that has garnered attention for its potential therapeutic applications in managing diabetes. This article delves into the biological activity of this compound, summarizing key research findings, clinical data, and case studies.

Overview of this compound

This compound is designed to inhibit SGLT1 selectively in the gastrointestinal tract, thereby reducing glucose absorption without significantly affecting SGLT2 in the kidneys. This selective action minimizes systemic effects and enhances its therapeutic profile for diabetic patients.

The mechanism by which this compound operates involves blocking glucose transport in the intestines. Recent studies utilizing cryo-electron microscopy have elucidated that this compound binds within the substrate-binding site of hSGLT1, locking the transporter in an outward-open conformation. This interaction prevents glucose from being absorbed into the bloodstream, thereby lowering postprandial blood glucose levels .

Preclinical Studies

Preclinical evaluations have demonstrated several significant effects of this compound:

- Glycemic Control : In studies involving healthy mice and rats, this compound administration resulted in lower blood glucose excursions and increased levels of glucagon-like peptide-1 (GLP-1) after oral glucose challenges. These effects were sustained even 15 hours post-administration .

- Long-term Efficacy : In diabetic mouse models, long-term treatment with this compound improved fasting glucose levels and hemoglobin A1C while enhancing survival rates in late-onset diabetes cases .

Clinical Trials

Phase 1 clinical trials have confirmed the preclinical findings, showing that this compound effectively reduces postprandial glucose levels in type 2 diabetes patients while increasing plasma GLP-1 levels. Notably, the compound exhibited minimal systemic absorption and no significant increase in urinary glucose excretion, affirming its gastrointestinal selectivity .

Table 1: Summary of Clinical Findings for this compound

| Study Phase | Population | Key Findings |

|---|---|---|

| Preclinical | Mice/Rats | Reduced postprandial glucose; increased GLP-1 levels; improved survival in diabetic models |

| Phase 1 | Healthy Volunteers & Type 2 Diabetic Patients | Minimal systemic absorption; reduced postprandial glucose; increased plasma GLP-1; common adverse effect was diarrhea |

Adverse Effects

The primary adverse effect associated with this compound is diarrhea, attributed to its mechanism of action that reduces glucose absorption in the gut. However, this side effect appears to diminish over time with continued use or can be mitigated by gradual dose escalation or dietary adjustments .

Case Studies

Several case studies have been documented to illustrate the practical implications of this compound's biological activity:

- Case Study 1 : A cohort of type 2 diabetes patients treated with this compound exhibited a substantial reduction in postprandial blood sugar levels compared to baseline measurements. The increase in GLP-1 was correlated with improved glycemic control.

- Case Study 2 : Patients experiencing gastrointestinal side effects were managed through dietary modifications that included resistant starches, which helped improve tolerance to this compound without compromising its efficacy.

Propiedades

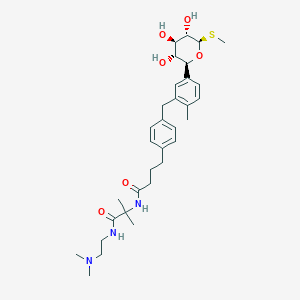

IUPAC Name |

N-[2-(dimethylamino)ethyl]-2-methyl-2-[4-[4-[[2-methyl-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]phenyl]methyl]phenyl]butanoylamino]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H47N3O6S/c1-20-10-15-23(29-27(38)26(37)28(39)30(41-29)42-6)19-24(20)18-22-13-11-21(12-14-22)8-7-9-25(36)34-32(2,3)31(40)33-16-17-35(4)5/h10-15,19,26-30,37-39H,7-9,16-18H2,1-6H3,(H,33,40)(H,34,36)/t26-,27-,28+,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPZTRDIESRGTC-IXYVTWBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2C(C(C(C(O2)SC)O)O)O)CC3=CC=C(C=C3)CCCC(=O)NC(C)(C)C(=O)NCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)SC)O)O)O)CC3=CC=C(C=C3)CCCC(=O)NC(C)(C)C(=O)NCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H47N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.